![molecular formula C17H21NO3 B7584416 N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound, also known as BHWC-1, has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide is not yet fully understood, but research has shown that it may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and is involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and protect against oxidative stress. These effects are believed to be due to the compound's ability to modulate the activity of various signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide for lab experiments is its high potency and selectivity. This makes it an ideal tool for studying the NMDA receptor and its role in various neurological disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the application of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis method for N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide involves a multi-step process that includes the conversion of commercially available starting materials into the final product. The synthesis involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound has neuroprotective properties, and it may be able to prevent or slow down the progression of these diseases.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2,10-6-7-13-14(8-10)21-9-20-13)18-16(19)15-11-4-3-5-12(11)15/h6-8,11-12,15H,3-5,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGLORHVSVGXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)NC(=O)C3C4C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
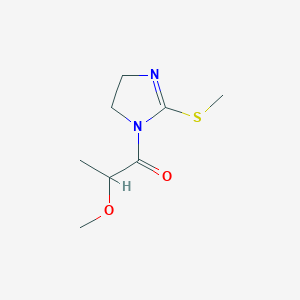
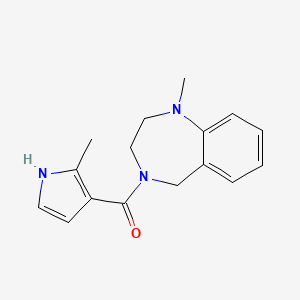
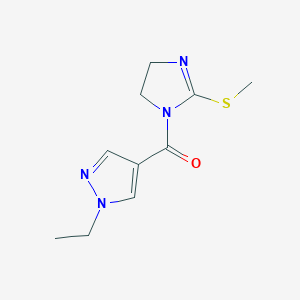
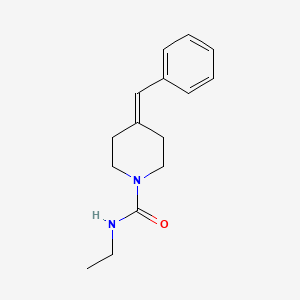
![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
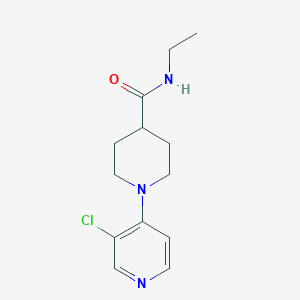
![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)

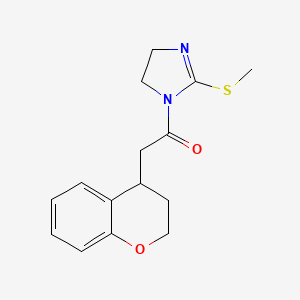
![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)
![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)
